An In-depth Technical Guide to (3-(4-Aminophenyl)isoxazol-5-yl)methanol (CAS Number 885273-66-5)
An In-depth Technical Guide to (3-(4-Aminophenyl)isoxazol-5-yl)methanol (CAS Number 885273-66-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3-(4-Aminophenyl)isoxazol-5-yl)methanol, bearing the CAS number 885273-66-5, is a heterocyclic compound of significant interest in medicinal chemistry. Its structure, which combines an aminophenyl moiety with an isoxazole-5-methanol core, presents a versatile scaffold for the development of novel therapeutic agents. The isoxazole ring is a well-established pharmacophore known to enhance the physicochemical and biological properties of molecules, while the aminophenyl group offers a key site for further chemical modification and interaction with biological targets.[1] This guide provides a comprehensive overview of the known and predicted properties of this compound, including its synthesis, spectral characterization, potential reactivity, and prospective applications in drug discovery, based on data from analogous structures.
Physicochemical Properties
Table 1: Physicochemical Properties of (3-(4-Aminophenyl)isoxazol-5-yl)methanol
| Property | Value | Source |
| CAS Number | 885273-66-5 | [2] |
| Molecular Formula | C₁₀H₁₀N₂O₂ | [2] |
| Molecular Weight | 190.20 g/mol | [2] |
| Purity | ≥95% (Commercially available) | [2] |
| SMILES | Nc1ccc(cc1)c1noc(CO)c1 | [2] |
| Predicted LogP | 1.5 | (Predicted) |
| Predicted Solubility | Soluble in DMSO and methanol | (Predicted) |
| Appearance | Likely a solid at room temperature | (Inferred) |
Synthesis and Structural Elucidation
A definitive, peer-reviewed synthesis of (3-(4-Aminophenyl)isoxazol-5-yl)methanol has not been published. However, a plausible and efficient synthetic route can be proposed based on established isoxazole synthesis methodologies, particularly the [3+2] cycloaddition reaction. This approach is supported by the successful synthesis of structurally similar compounds such as (3-para-tolyl-isoxazol-5-yl)methanol.[1]
Proposed Synthetic Pathway
The proposed synthesis involves a two-step process starting from 4-aminobenzaldehyde:
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Formation of 4-aminobenzaldoxime: The initial step is the conversion of 4-aminobenzaldehyde to its corresponding aldoxime through a condensation reaction with hydroxylamine hydrochloride in a suitable solvent like pyridine.[1]
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[3+2] Cycloaddition to form the Isoxazole Ring: The 4-aminobenzaldoxime is then reacted in situ with a chlorinating agent, such as sodium hypochlorite, to generate a nitrile oxide intermediate. This highly reactive species undergoes a [3+2] cycloaddition reaction with propargyl alcohol to yield the final product, (3-(4-Aminophenyl)isoxazol-5-yl)methanol.[1]
Caption: Proposed two-step synthesis of (3-(4-Aminophenyl)isoxazol-5-yl)methanol.
Predicted Spectroscopic Data
The structural confirmation of the synthesized compound would rely on standard spectroscopic techniques. Based on the analysis of analogous compounds, such as (3-(4-bromophenyl)-isoxazol-5-yl)methanol and (3-para-tolyl-isoxazol-5-yl)methanol, the expected spectral data for (3-(4-Aminophenyl)isoxazol-5-yl)methanol are summarized below.[1][3]
Table 2: Predicted ¹H NMR Spectral Data for (3-(4-Aminophenyl)isoxazol-5-yl)methanol in DMSO-d₆
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.5-7.7 | d | 2H | Ar-H (ortho to isoxazole) |
| ~6.6-6.8 | d | 2H | Ar-H (ortho to -NH₂) |
| ~6.5 | s | 1H | Isoxazole C4-H |
| ~5.5 | s | 2H | -NH₂ |
| ~5.4 | t | 1H | -OH |
| ~4.6 | d | 2H | -CH₂-OH |
Table 3: Predicted ¹³C NMR Spectral Data for (3-(4-Aminophenyl)isoxazol-5-yl)methanol in DMSO-d₆
| Chemical Shift (δ, ppm) | Assignment |
| ~170 | Isoxazole C5 |
| ~162 | Isoxazole C3 |
| ~150 | Ar-C (C-NH₂) |
| ~128 | Ar-CH (ortho to isoxazole) |
| ~120 | Ar-C (ipso to isoxazole) |
| ~114 | Ar-CH (ortho to -NH₂) |
| ~97 | Isoxazole C4 |
| ~55 | -CH₂-OH |
Table 4: Predicted FT-IR Absorption Bands for (3-(4-Aminophenyl)isoxazol-5-yl)methanol
| Wavenumber (cm⁻¹) | Assignment |
| 3400-3200 | O-H and N-H stretching (broad) |
| 3100-3000 | Aromatic C-H stretching |
| ~2900 | Aliphatic C-H stretching |
| ~1620 | C=N stretching (isoxazole) |
| ~1600, ~1500 | Aromatic C=C stretching |
| ~1400 | N-O stretching |
| ~1050 | C-O stretching (primary alcohol) |
In mass spectrometry, the compound is expected to show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to its molecular weight of 190.20 g/mol .
Reactivity and Potential for Derivatization
The bifunctional nature of (3-(4-Aminophenyl)isoxazol-5-yl)methanol, possessing both a primary aromatic amine and a primary alcohol, makes it an attractive building block for further chemical modifications.
Caption: Reactivity of the primary amine and primary alcohol functional groups.
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Reactions of the Aromatic Amine: The primary aromatic amine can undergo a variety of reactions, including acylation to form amides, sulfonylation to form sulfonamides, and diazotization followed by Sandmeyer-type reactions to introduce a range of substituents on the phenyl ring.
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Reactions of the Primary Alcohol: The primary alcohol is susceptible to esterification with carboxylic acids or their derivatives, etherification (e.g., Williamson ether synthesis), and oxidation to the corresponding aldehyde or carboxylic acid, depending on the reaction conditions.
This dual reactivity allows for the systematic exploration of the chemical space around the core scaffold, enabling the generation of libraries of derivatives for structure-activity relationship (SAR) studies in drug discovery programs.
Potential Applications in Drug Development
The isoxazole nucleus is a key component in numerous clinically approved drugs and is associated with a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[4] The aminophenyl substituent further enhances the potential of this scaffold, as this moiety is also present in many bioactive molecules.
Derivatives of aminophenyl isoxazoles have been investigated for their potential as:
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Kinase Inhibitors: For instance, derivatives of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine have been synthesized and evaluated as covalent inhibitors of Fms-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia.[5]
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Anticancer Agents: Novel isoxazole-amide analogues have been synthesized and shown to possess cytotoxic activity against various cancer cell lines.[4]
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Antioxidant Agents: Some isoxazole derivatives have also demonstrated promising antioxidant activity.[4]
The title compound, (3-(4-Aminophenyl)isoxazol-5-yl)methanol, serves as a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications in these and other disease areas.
Crystallographic Information and Molecular Conformation
While a crystal structure for (3-(4-Aminophenyl)isoxazol-5-yl)methanol is not available, insights into its likely solid-state conformation can be gleaned from the crystal structure of the related compound, 5-amino-3-(4-methoxyphenyl)isoxazole.[6] In this analogue, the dihedral angle between the isoxazole and phenyl rings is relatively small (7.30 (13)°), suggesting a near-planar conformation.[6] It is plausible that the aminophenyl analogue would adopt a similar low-energy conformation.
In the crystal lattice of 5-amino-3-(4-methoxyphenyl)isoxazole, molecules are linked by N-H···N hydrogen bonds, forming chains.[6] For (3-(4-Aminophenyl)isoxazol-5-yl)methanol, the presence of the additional hydroxyl group would likely lead to a more complex hydrogen-bonding network, potentially involving O-H···N, N-H···O, and O-H···O interactions, which would significantly influence its crystal packing and physical properties such as melting point and solubility.
Safety and Handling
The toxicological properties of (3-(4-Aminophenyl)isoxazol-5-yl)methanol have not been thoroughly investigated. As with any research chemical, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
(3-(4-Aminophenyl)isoxazol-5-yl)methanol is a promising building block for medicinal chemistry and drug discovery. Its synthesis can be readily achieved through established cycloaddition chemistry. The presence of two reactive functional groups, a primary amine and a primary alcohol, provides ample opportunities for derivatization and the creation of compound libraries for biological screening. While detailed experimental data for this specific compound is limited, analogies to closely related structures provide a strong foundation for its further investigation and application in the development of novel therapeutic agents.
References
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Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine covalent inhibitors as potential agents for the treatment of acute myeloid leukemia. (2022). Bioorganic & Medicinal Chemistry. [Link]
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Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole. (n.d.). ResearchGate. [Link]
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Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. (2021). Evidence-Based Complementary and Alternative Medicine. [Link]
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Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes. (2024). Biological and Molecular Chemistry. [Link]
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Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid. (2024). ResearchGate. [Link]
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Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid. (2024). ResearchGate. [Link]
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